molecular formula C13H28O2 B13795974 Undecane, 1,1-dimethoxy- CAS No. 52517-67-6

Undecane, 1,1-dimethoxy-

Katalognummer: B13795974
CAS-Nummer: 52517-67-6
Molekulargewicht: 216.36 g/mol
InChI-Schlüssel: FBJUQTUWWCVIDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecane, 1,1-dimethoxy- is an organic compound with the molecular formula C13H28O2 It is a derivative of undecane, where two methoxy groups are attached to the first carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Undecane, 1,1-dimethoxy- can be synthesized through the reaction of undecane with methanol in the presence of an acid catalyst. The reaction typically involves heating undecane with methanol and an acid catalyst such as sulfuric acid, which facilitates the substitution of hydrogen atoms with methoxy groups.

Industrial Production Methods

In an industrial setting, the production of undecane, 1,1-dimethoxy- may involve continuous flow reactors where undecane and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Analyse Chemischer Reaktionen

Types of Reactions

Undecane, 1,1-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to undecane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of undecanal or undecanoic acid.

    Reduction: Formation of undecane.

    Substitution: Formation of halogenated undecane derivatives.

Wissenschaftliche Forschungsanwendungen

Undecane, 1,1-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of undecane, 1,1-dimethoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Undecane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of methoxy groups.

    Undecane, 1,1-dimethoxy-2,2-dimethyl-: A derivative with additional methyl groups.

    This compound3,3-dimethyl-: Another derivative with different substitution patterns.

Uniqueness

Undecane, 1,1-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its methoxy groups make it more reactive in certain chemical reactions, providing opportunities for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

52517-67-6

Molekularformel

C13H28O2

Molekulargewicht

216.36 g/mol

IUPAC-Name

1,1-dimethoxyundecane

InChI

InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3

InChI-Schlüssel

FBJUQTUWWCVIDH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.